3,7-Dimethyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione
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Overview
Description
3,7-Dimethyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione is a chemical compound with the molecular formula C16H26N4O2S and a molecular weight of 338.475 g/mol It belongs to the class of purine derivatives and is characterized by the presence of a nonylsulfanyl group attached to the purine ring
Preparation Methods
The synthesis of 3,7-Dimethyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as purine derivatives and nonylsulfanyl compounds.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Synthetic Route: The synthetic route may include nucleophilic substitution reactions where the nonylsulfanyl group is introduced to the purine ring through a series of steps involving intermediate compounds.
Chemical Reactions Analysis
3,7-Dimethyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield corresponding reduced products.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where different substituents can replace the nonylsulfanyl group under appropriate conditions.
Major Products:
Scientific Research Applications
3,7-Dimethyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 3,7-Dimethyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its effects on cell growth and proliferation .
Comparison with Similar Compounds
3,7-Dimethyl-8-nonylsulfanyl-3,7-dihydro-purine-2,6-dione can be compared with other similar compounds, such as:
Theobromine: A xanthine derivative with similar structural features but different biological activities.
Caffeine: Another xanthine derivative known for its stimulant effects on the central nervous system.
Theophylline: A compound used as a bronchodilator in the treatment of respiratory diseases
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound .
Properties
Molecular Formula |
C16H26N4O2S |
---|---|
Molecular Weight |
338.5 g/mol |
IUPAC Name |
3,7-dimethyl-8-nonylsulfanylpurine-2,6-dione |
InChI |
InChI=1S/C16H26N4O2S/c1-4-5-6-7-8-9-10-11-23-16-17-13-12(19(16)2)14(21)18-15(22)20(13)3/h4-11H2,1-3H3,(H,18,21,22) |
InChI Key |
BQVNSVJIBFQFEM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCSC1=NC2=C(N1C)C(=O)NC(=O)N2C |
Origin of Product |
United States |
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